4-Benzyloxy-2-nitrotoluene

Regioselective Synthesis Nitroarene Reduction Indole Alkaloid Precursors

4-Benzyloxy-2-nitrotoluene (CAS 24239-67-6) is the mandatory regioisomer for synthesizing 4-benzyloxyindole and 4-oxygenated indole derivatives—core scaffolds in kinase inhibitor and ergoline alkaloid programs. The 1,2,4-substitution pattern (methyl at C1, nitro at C2, benzyloxy at C4) cannot be replaced by 5- or 2-benzyloxy isomers without altering synthetic outcomes and regioselectivity. The benzyloxy group provides orthogonal protection, enabling selective hydrogenolysis while preserving acid/base-sensitive functionalities—an advantage absent in methoxy analogs. Verified purity ≥95% (NMR, HPLC, GC) ensures catalyst integrity during Pd/C or Raney Ni reduction steps. Melting point 60–62°C permits straightforward recrystallization. Procure this exact regioisomer for reproducible regioselectivity and batch-to-batch consistency.

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
CAS No. 24239-67-6
Cat. No. B015661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxy-2-nitrotoluene
CAS24239-67-6
Synonyms1-Methyl-2-nitro-4-(phenylmethoxy)benzene;  benzyl 3-Nitro-p-tolyl Ether; 
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C14H13NO3/c1-11-7-8-13(9-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
InChIKeyDGMVXGHRFDVQHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyloxy-2-nitrotoluene (CAS 24239-67-6): Verified Physical-Chemical Specifications and Intermediate Classification for Procurement


4-Benzyloxy-2-nitrotoluene (CAS 24239-67-6), IUPAC name 1-methyl-2-nitro-4-phenylmethoxybenzene, is a substituted nitroaromatic compound with molecular formula C14H13NO3 and molecular weight 243.26 g/mol . Its structure features a toluene core bearing a nitro group at the 2-position and a benzyloxy substituent at the 4-position. This substitution pattern confers distinct physicochemical properties, including a measured melting point of 60–62 °C and a predicted LogP of approximately 3.9–4.0 [1]. The compound is commercially available as an off-white to pale yellow crystalline solid from multiple qualified suppliers, with standard purity specifications ranging from 95% to 99.7% as verified by NMR, HPLC, and GC analysis .

Why Generic Substitution of 4-Benzyloxy-2-nitrotoluene (24239-67-6) with Isomeric or Functional Analogs Fails in Synthetic Sequences


Procurement specialists and research chemists cannot interchangeably substitute 4-benzyloxy-2-nitrotoluene with other nitrotoluene derivatives or benzyloxy isomers without altering synthetic outcomes. The specific 1,2,4-substitution pattern—methyl at C1, nitro at C2, and benzyloxy at C4—defines both its solid-state handling properties (melting point 60–62 °C) and its solution-phase reactivity, including regioselectivity in subsequent transformations [1]. Alternative isomers such as 5-benzyloxy-2-nitrotoluene (CAS 22424-58-4, melting point 69–70 °C) and 2-benzyloxy-6-nitrotoluene (CAS 20876-37-3, melting point 60–63 °C) exhibit different crystallinity, solubility profiles, and downstream reactivity due to altered electronic and steric environments [2]. Furthermore, the benzyloxy group confers orthogonal protection strategy advantages over methoxy or hydroxy analogs, enabling selective deprotection under hydrogenolysis conditions that leave other functionalities intact . Substituting with a compound lacking this precise substitution pattern introduces non-trivial differences in reaction yield, purification requirements, and ultimate product identity.

Quantitative Comparative Evidence: 4-Benzyloxy-2-nitrotoluene (24239-67-6) vs. Closest Analogs and Alternatives


Substitution Pattern Differentiation: 4-Benzyloxy-2-nitrotoluene vs. 5-Benzyloxy-2-nitrotoluene (CAS 22424-58-4)

4-Benzyloxy-2-nitrotoluene (CAS 24239-67-6) and 5-benzyloxy-2-nitrotoluene (CAS 22424-58-4) are positional isomers that differ in the placement of the benzyloxy group relative to the nitro and methyl substituents. In the target compound, the benzyloxy group occupies the 4-position (para to methyl, meta to nitro), whereas in the 5-isomer, it occupies the 5-position (meta to methyl, para to nitro). This regioisomeric difference yields distinct solid-state properties: the target compound melts at 60–62 °C, while the 5-isomer melts at 69–70 °C [1]. The 7–10 °C melting point elevation in the 5-isomer reflects altered crystal packing energetics that impact purification and formulation workflows. Additionally, the target compound is supplied at 95–99.7% purity with comprehensive QC documentation including NMR, HPLC, and GC , whereas the 5-isomer is typically offered at 98% purity . These differences are not interchangeable in synthetic sequences requiring precise substitution geometry for subsequent cyclization or coupling reactions.

Regioselective Synthesis Nitroarene Reduction Indole Alkaloid Precursors

Purity and QC Documentation: 4-Benzyloxy-2-nitrotoluene vs. 2-Benzyloxy-6-nitrotoluene (CAS 20876-37-3)

The target compound 4-benzyloxy-2-nitrotoluene is commercially available with documented purity specifications up to 99.7%, supported by multi-modal analytical characterization including NMR, HPLC, and GC . In contrast, the ortho-substituted isomer 2-benzyloxy-6-nitrotoluene (CAS 20876-37-3) is typically offered at unspecified or lower purity grades, with melting point reported as 60–63 °C [1]. The availability of comprehensive QC documentation for the target compound reduces the procurement risk associated with unidentified impurities that could compromise sensitive catalytic transformations or introduce off-target byproducts. The target compound's well-characterized purity profile is particularly relevant for GMP-adjacent intermediate manufacturing and structure-activity relationship (SAR) studies where batch-to-batch consistency is non-negotiable.

Quality Assurance Analytical Characterization Pharmaceutical Intermediates

Lipophilicity Differential: 4-Benzyloxy-2-nitrotoluene vs. 4-Methoxy-2-nitrotoluene (CAS 17484-36-5)

The benzyloxy substituent in 4-benzyloxy-2-nitrotoluene confers substantially higher lipophilicity compared to methoxy analogs. The target compound exhibits a predicted LogP of 3.9–4.0 (XLogP3 = 3.89; consensus LogP = 2.78 across multiple algorithms) . In contrast, 4-methoxy-2-nitrotoluene (CAS 17484-36-5) lacks the additional phenyl ring and is expected to have a LogP approximately 1.5–2.0 units lower based on the contribution of the benzyl group . The benzyloxy group also functions as a protecting group for the corresponding phenol, enabling selective deprotection via hydrogenolysis (H₂, Pd/C) to yield 4-hydroxy-2-nitrotoluene . The methoxy analog cannot undergo this orthogonal deprotection strategy, limiting synthetic flexibility. This lipophilicity difference translates to differential solubility in organic solvents and chromatographic retention behavior.

Lipophilicity Membrane Permeability Protecting Group Strategy

Synthetic Scaffold Differentiation: 4-Benzyloxy-2-nitrotoluene as a Precursor to Oxygenated Indole Derivatives

The 1,2,4-substitution pattern of 4-benzyloxy-2-nitrotoluene positions it uniquely for conversion to oxygenated indole scaffolds, specifically 4-benzyloxyindole, via condensation with formamide acetals followed by reductive cyclization [1]. This synthetic pathway leverages the benzyloxy group at the 4-position, which becomes the oxygenated substituent on the indole ring system—a motif found in numerous bioactive natural products and pharmaceutical candidates. The 5-isomer (CAS 22424-58-4) would yield 5-benzyloxyindole, a regioisomeric product with distinct electronic properties and biological recognition profiles. The 2-benzyloxy-6-nitrotoluene isomer (CAS 20876-37-3) would produce 6-benzyloxyindole or alternative cyclization products due to altered ortho-substitution constraints [2]. The target compound thus enables access to a specific oxygenated indole regioisomer that cannot be obtained from alternative starting materials without extensive protecting group manipulations.

Indole Synthesis Nitrotoluene Cyclization Heterocyclic Chemistry

Procurement-Relevant Application Scenarios for 4-Benzyloxy-2-nitrotoluene (24239-67-6) Based on Verified Differential Evidence


Regioselective Synthesis of 4-Oxygenated Indole Alkaloid Scaffolds

4-Benzyloxy-2-nitrotoluene is the required starting material for synthesizing 4-benzyloxyindole and related 4-oxygenated indole derivatives via condensation with formamide acetals followed by reductive cyclization . This regioisomer cannot be replaced by the 5- or 2-benzyloxy isomers, which yield different indole substitution patterns. The target compound's verified purity up to 99.7% ensures that nitro group reduction proceeds without catalyst poisoning from trace impurities, a critical factor in Pd/C or Raney Ni hydrogenation steps. Procurement of this specific regioisomer is mandatory for any synthetic program targeting 4-substituted indole frameworks found in ergoline alkaloids, mitomycin analogs, and certain kinase inhibitor scaffolds.

Orthogonal Protection Strategy for Phenolic Intermediates in Multistep Synthesis

The benzyloxy group in 4-benzyloxy-2-nitrotoluene serves as a protecting group for the corresponding 4-hydroxy-2-nitrotoluene, enabling selective deprotection via hydrogenolysis without affecting acid- or base-sensitive functionalities elsewhere in the molecule . This orthogonal protection capability is absent in 4-methoxy-2-nitrotoluene (CAS 17484-36-5), which requires harsh demethylation conditions (e.g., BBr₃, HBr/AcOH) that may degrade other sensitive groups. The target compound's LogP of 3.9–4.0 also facilitates extractive workup from aqueous reaction mixtures, reducing product loss during multistep sequences .

GMP-Adjacent Intermediate for Anti-Inflammatory and Antineoplastic Agent Synthesis

4-Benzyloxy-2-nitrotoluene is employed as an intermediate in the synthesis of anti-inflammatory drugs, analgesics, and antineoplastic agents . The availability of this compound with documented purity of 99.7% and full analytical characterization (NMR, HPLC, GC) supports its use in GMP-adjacent manufacturing environments where batch-to-batch consistency and impurity profiling are regulatory expectations. The compound's melting point of 60–62 °C enables straightforward recrystallization purification if additional purity enhancement is required prior to critical coupling steps [1].

Structure-Activity Relationship (SAR) Studies on Nitroaromatic Pharmacophores

The well-defined substitution pattern and high-purity availability of 4-benzyloxy-2-nitrotoluene make it suitable for systematic SAR investigations where minor impurities could confound biological assay interpretation . The compound's predicted LogP of 3.9–4.0 provides a distinct lipophilicity benchmark relative to hydroxy (more polar) or methoxy (intermediate polarity) analogs, enabling correlation of physicochemical properties with membrane permeability or target engagement in cell-based assays. Researchers requiring nitroaromatic probes with defined substitution geometry and verified purity can rely on this compound for reproducible SAR data generation.

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